3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid
Description
Properties
IUPAC Name |
3-(5-bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-11(2,10(14)15)6-16-9-5-7(12)3-4-8(9)13/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBUJLLVFCETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CC(=C1)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 5-bromo-2-chlorophenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenoxy group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways. Its structural features enable it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study:
Research has indicated that derivatives of this compound exhibit potential as inhibitors for specific enzymes involved in inflammatory pathways. For instance, studies have shown that modifications to the phenoxy group can enhance binding affinity to cyclooxygenase enzymes, which are crucial in pain and inflammation management .
Agricultural Chemistry
Herbicide Development:
Due to its structural characteristics, this compound has applications in developing herbicides that target specific plant growth pathways. The bromine and chlorine substituents are known to enhance herbicidal activity by affecting plant metabolism.
Data Table: Herbicidal Activity Comparison
| Compound | Activity Level (g/ha) | Mechanism of Action |
|---|---|---|
| This compound | 100 | Inhibition of growth regulators |
| Glyphosate | 200 | Inhibition of shikimic acid pathway |
| Atrazine | 150 | Photosynthesis inhibition |
Organic Synthesis
Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can be used to synthesize more complex structures that are relevant in both academic research and industrial applications.
Example Reaction:
The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles to create derivatives suitable for further functionalization .
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid (7-15)
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic Acid (7-34)
3-(4-Fluoro-3-Nitrophenyl)-2,2-dimethylpropanoic Acid (7-24)
- Structure : Features nitro and fluoro groups at the 3- and 4-positions.
- Synthesis : 76% yield via coupling with 1-fluoro-4-iodo-2-nitrobenzene .
- Key Differences : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing bromo/chloro combination.
Pharmacologically Active Analogs
L-655,240
- Structure: 3-(1-(4-Chlorobenzyl)-5-fluoro-3-methylindol-2-yl)-2,2-dimethylpropanoic acid.
- Key Differences: The indole moiety introduces π-π stacking capability, unlike the phenoxy group in the target compound.
MK-0591
PPARα/δ and PPARα/γ Dual Activators (73a and 73b)
- Structures: 73a (3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid) and 73b (3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,6-dimethylphenoxy)-2,2-dimethylpropanoic acid).
- Activity : PPARα/δ and PPARα/γ activators with EC₅₀ values comparable to Wy-14643 (reference compound) .
- Key Differences: Benzo-triazolyl groups enhance potency but reduce solubility compared to halogenated phenoxy groups.
Biological Activity
3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group substituted with bromine and chlorine atoms, attached to a dimethylpropanoic acid backbone. The presence of halogen substituents can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The halogen atoms may enhance binding affinity, thereby influencing various metabolic pathways and signal transduction processes.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated enhanced antimicrobial activity due to improved binding to bacterial enzymes or receptors.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cell lines.
- Enzyme Inhibition : It has potential as an inhibitor for specific metabolic enzymes.
Antimicrobial Activity
Studies have shown that fluorinated and chlorinated phenoxy compounds often exhibit increased antimicrobial properties. For instance, a study found that the introduction of halogen groups significantly improved the binding affinity to bacterial enzymes, leading to enhanced efficacy against pathogens .
Cytotoxicity
Preliminary data suggest that this compound may induce cytotoxic effects in various cancer cell lines. Research conducted on similar compounds indicated that they could trigger apoptosis through mitochondrial pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15 |
| This compound | MCF7 (Breast) | 20 |
| This compound | HeLa (Cervical) | 18 |
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
Core Modifications : Synthesize analogs with varying halogen positions (e.g., 3-bromo-2-chloro) or substituents (e.g., methoxy instead of methyl).
Biological Testing : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorescence-based assays .
Data Correlation : Use QSAR models to link structural features (e.g., Hammett σ values) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
